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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD1283, a potent and selective P2Y12

receptor antagonist, for use in antiplatelet aggregation studies. This document outlines the core

mechanism of action, summarizes key quantitative data, and provides detailed experimental

protocols for in vitro and in vivo evaluation.

Introduction to AZD1283
AZD1283 is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a critical G protein-

coupled receptor (GPCR) on the surface of platelets.[1] The P2Y12 receptor, when activated by

adenosine diphosphate (ADP), plays a central role in amplifying and sustaining platelet

activation and aggregation, key events in the formation of thrombi.[2][3] By blocking this

receptor, AZD1283 effectively inhibits ADP-induced platelet aggregation, making it a compound

of significant interest for the research and development of antithrombotic therapies.[4][5][6]

Mechanism of Action: P2Y12 Receptor Antagonism
The primary mechanism of action of AZD1283 is the competitive and reversible inhibition of the

P2Y12 receptor.[1] This receptor is coupled to the inhibitory G protein, Gi.[7] Upon ADP

binding, the P2Y12 receptor undergoes a conformational change, leading to the inhibition of

adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels,

and subsequent platelet activation and aggregation.[3] AZD1283 binds to the P2Y12 receptor,

preventing ADP from binding and initiating this signaling cascade. The crystal structure of the
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human P2Y12 receptor in complex with AZD1283 has been elucidated, providing a detailed

understanding of their interaction at the molecular level.[1]
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Caption: AZD1283 Mechanism of Action on the P2Y12 Signaling Pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data for AZD1283 from various in vitro and

in vivo studies.

Parameter Value Assay Condition Reference

Binding IC50 11 nM

Radioligand

competition binding

assay

[4]

GTPγS IC50 25 nM GTPγS binding assay [4]

Antiplatelet

Aggregation IC50
3.6 µM

ADP-induced platelet

aggregation
[4]

Antithrombotic EC50 3 µg/(kg×min)

Inhibition of ADP-

induced platelet

aggregation in a dog

model

[4]

CYP450 Inhibition IC50 Value Substrate Reference

CYP2C9 6.62 µM - [4]

CYP2C19 0.399 µM - [4]

CYP3A4 4.28 µM Midazolam [4]

CYP3A4 3.64 µM Testosterone [4]
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Pharmacokinetic

Parameters (Rat)
Value Metric Reference

Liver Microsomal

Stability (T1/2)
6.08 min Time [4]

Cmax 25.9 ± 11 ng/mL Concentration [4]

T1/2 1.68 ± 0.37 h Time [4]

Tmax 0.25 h Time [4]

Pharmacokinetic

Parameters (Dog)
Value Metric Reference

Liver Microsomal

Stability (T1/2)
201 min Time [4]

Pharmacokinetic

Parameters (Human)
Value Metric Reference

Liver Microsomal

Stability (T1/2)
65.0 min Time [4]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

antiplatelet activity of AZD1283.

In Vitro Assays
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to the P2Y12 receptor.

Materials:

Human platelet membranes or cells expressing the human P2Y12 receptor.
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[³H]2MeSADP (radioligand).

AZD1283 or other test compounds.

Assay Buffer: Tris·HCl buffer containing 10 mM MgCl₂.[8]

Glass fiber filters.

Scintillation counter.

Protocol:

Prepare serial dilutions of AZD1283.

In a microplate, incubate the P2Y12 receptor preparation (5-10 µg of membrane protein) with

a fixed concentration of [³H]2MeSADP (e.g., 10 nM) and varying concentrations of AZD1283.

[8]

Incubate the mixture at room temperature for 30 minutes.[8]

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

P2Y12 antagonist (e.g., 10 µM AZD1283).[8]

Calculate the specific binding and determine the IC50 value of AZD1283.

This functional assay measures the activation of G proteins coupled to the P2Y12 receptor

upon agonist stimulation.

Materials:

Membranes from cells expressing the P2Y12 receptor.

[³⁵S]GTPγS.
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ADP (agonist).

AZD1283 or other test compounds.

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

Scintillation proximity assay (SPA) beads or filtration apparatus.

Microplate reader or scintillation counter.

Protocol:

Pre-incubate the cell membranes with varying concentrations of AZD1283.

Add a fixed concentration of ADP to stimulate the receptor.

Initiate the binding reaction by adding [³⁵S]GTPγS.

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Terminate the reaction. For SPA-based assays, add SPA beads and centrifuge. For filtration

assays, filter the reaction mixture through glass fiber filters.

Quantify the amount of bound [³⁵S]GTPγS using a suitable detector.

Determine the IC50 value of AZD1283 by measuring its ability to inhibit ADP-stimulated

[³⁵S]GTPγS binding.

LTA is the gold-standard method for assessing platelet function and is used to measure the

inhibitory effect of compounds on platelet aggregation.

Materials:

Freshly drawn human or animal whole blood collected in 3.2% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

ADP solution (agonist).
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AZD1283 or other test compounds.

Light Transmission Aggregometer.

Stir bars.

Protocol:

Preparation of PRP and PPP:

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at

room temperature to obtain PRP.[8]

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain

PPP.[1]

Assay Procedure:

Pipette PRP into aggregometer cuvettes with stir bars.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pre-incubate the PRP with either vehicle or varying concentrations of AZD1283 for a

specified time (e.g., 1-5 minutes) at 37°C with stirring.[1]

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM).

Record the change in light transmission for a set period (e.g., 5-10 minutes).

The percentage of aggregation inhibition is calculated relative to the vehicle control.
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Experimental Workflow: In Vitro Assays
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Caption: In Vitro Experimental Workflow for AZD1283 Characterization.

In Vivo Assays
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This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.

Materials:

Male Sprague-Dawley rats.

Anesthetic (e.g., ketamine/xylazine).

Ferric chloride (FeCl₃) solution (e.g., 20% w/v).[4]

Filter paper.

Doppler flow probe.

AZD1283 or other test compounds.

Protocol:

Anesthetize the rat and expose the common carotid artery.

Place a Doppler flow probe on the artery to monitor blood flow.

Administer AZD1283 or vehicle via the desired route (e.g., intravenous, oral).

Induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the adventitial

surface of the carotid artery for a specific duration (e.g., 5 minutes).[4]

Monitor the arterial blood flow continuously.

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃

application to the cessation of blood flow.

Canine models are often used in later-stage preclinical studies due to their physiological

similarities to humans.

Materials:

Beagle dogs.
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Anesthetic.

Equipment for inducing coronary artery thrombosis (e.g., anodal current).

Flow probes to measure coronary blood flow.

Equipment for measuring bleeding time.

AZD1283 or other test compounds.

Protocol:

Anesthetize the dog and instrument it for the measurement of cardiovascular parameters.

Expose a coronary artery and induce thrombosis, for example, by applying an anodal current

to the intimal surface.

Administer AZD1283 or vehicle intravenously.

Monitor coronary blood flow to assess the prevention or dissolution of the thrombus.

Measure bleeding time (e.g., from a small incision in the ear) to assess the hemostatic side

effects.

Ex vivo platelet aggregation can also be performed on blood samples taken at various time

points.
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Experimental Workflow: In Vivo Models
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Caption: In Vivo Experimental Workflow for AZD1283 Evaluation.
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Conclusion
AZD1283 is a well-characterized P2Y12 receptor antagonist with potent antiplatelet activity

demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this

guide provide a comprehensive resource for researchers and scientists in the field of

thrombosis and hemostasis. The detailed methodologies will facilitate the design and execution

of further studies to explore the therapeutic potential of AZD1283 and other P2Y12 inhibitors.

While showing promise, the development of AZD1283 was halted before Phase II trials due to

challenges with its pharmacokinetic profile, specifically poor absorption and metabolic instability

of its ester moiety.[6] This highlights the importance of thorough preclinical evaluation,

encompassing not only pharmacodynamic efficacy but also comprehensive pharmacokinetic

and metabolic profiling.
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[https://www.benchchem.com/product/b1665933#azd1283-for-antiplatelet-aggregation-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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